N-tert-butylmorpholine-4-carbothioamide
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Overview
Description
Synthesis Analysis N-tert-butylmorpholine-4-carbothioamide's synthesis involves a series of chemical reactions starting from simpler compounds, undergoing transformations like bromination, oxyalkylation, and thioamidation. This compound is an intermediate in synthesizing biologically active compounds such as febuxostat, emphasizing its significance in medicinal chemistry. A rapid synthetic method for this compound has been established, showcasing a streamlined approach to obtaining it from commercially available precursors with a total yield of around 49.2% (Wang et al., 2016).
Molecular Structure Analysis The molecular structure of related compounds has been deeply analyzed through X-ray crystallography, revealing insights into their conformation and intermolecular interactions. For instance, adamantane-linked hydrazine-1-carbothioamide derivatives exhibit different conformations based on their substituents, highlighting the influence of molecular structure on the compound's physical and chemical properties. Such studies are crucial for understanding how variations in molecular structure can affect a compound's reactivity and function (Al-Wahaibi et al., 2022).
Chemical Reactions and Properties Chemical reactions involving N-tert-butylmorpholine-4-carbothioamide derivatives showcase their versatility in forming various chemical bonds and structures. These reactions are pivotal in synthesizing a wide range of compounds with potential biological activities. The ability to undergo reactions like de-tert-butylation and subsequent transformations into different functional groups illustrates the compound's chemical reactivity and its utility in synthetic organic chemistry (RashidiN. & BeradB., 2012).
Physical Properties Analysis The physical properties of N-tert-butylmorpholine-4-carbothioamide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different environments, affecting its suitability for certain applications (Sau et al., 2018).
Chemical Properties Analysis The chemical properties, including reactivity with different reagents, stability under various conditions, and ability to undergo specific chemical transformations, define the utility of N-tert-butylmorpholine-4-carbothioamide in synthetic chemistry and pharmaceutical applications. Understanding these properties is essential for optimizing synthesis routes and developing new compounds with desired biological or physical characteristics (Ellman et al., 2002).
Scientific Research Applications
1. Synthesis and Chemical Properties
N-tert-butylmorpholine-4-carbothioamide and related compounds are important in the field of organic synthesis. For instance, N-tert-butanesulfinyl imines, similar in structure, are used in the asymmetric synthesis of amines. These compounds act as intermediates and facilitate the addition of various nucleophiles (Ellman, Owens, & Tang, 2002). Similarly, bioactive adamantane-linked hydrazine-1-carbothioamide derivatives, including N-tert-butyl variants, show potential in urease inhibition and antiproliferative activities (Al-Wahaibi et al., 2022).
2. Pharmaceutical Research
N-tert-butylmorpholine-4-carbothioamide derivatives are investigated in pharmaceutical research. For example, N-tert-butyl isoquine, a 4-aminoquinoline antimalarial drug candidate, was developed with a focus on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009). Additionally, hydrazine carbothioamide derivatives show hypoglycemic activity in pharmacological studies (Chaubey & Pandeya, 1989).
3. Material Science Applications
In the field of material science, derivatives of N-tert-butylmorpholine-4-carbothioamide are used for various applications. For instance, p-tert-butylcalix[8]arene immobilized material, synthesized using similar structures, is effective in removing azo dyes from aqueous media, demonstrating its utility in environmental remediation (Kamboh et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-tert-butylmorpholine-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-9(2,3)10-8(13)11-4-6-12-7-5-11/h4-7H2,1-3H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNIHVSHOBMYEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butylmorpholine-4-carbothioamide |
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